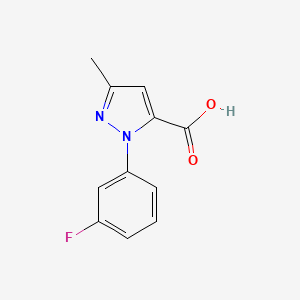

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a fluorophenyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 5-position of the pyrazole ring

Mechanism of Action

In terms of biochemical pathways, boronic acids and their esters are involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

As for pharmacokinetics, the properties of a compound such as its solubility, stability, and reactivity can greatly influence its absorption, distribution, metabolism, and excretion (ADME). For example, boronic acids and their esters are only marginally stable in water , which could affect their bioavailability and efficacy.

The action environment, including factors like pH and temperature, can also influence a compound’s action, efficacy, and stability. For instance, a boronic acid/ester-based pH-responsive nano-drug delivery system has been designed to target the acidic microenvironment of tumors .

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of reagents and conditions can significantly impact the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.

Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form hydrazones or other derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.

Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar fluorophenyl group but differs in the core structure, leading to different chemical and biological properties.

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a more complex structure with additional aromatic rings, which may enhance its biological activity in certain contexts.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10FN2O2, with a molecular weight of 220.21 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and stability, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Pyrazole derivatives are known to exhibit activities such as:

- Anticancer : Inhibition of cancer cell proliferation through apoptosis induction.

- Anti-inflammatory : Modulation of inflammatory pathways, potentially through cyclooxygenase (COX) inhibition.

- Antimicrobial : Activity against various pathogens, indicating potential use in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) cells.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 49.85 | Induction of apoptosis |

| Similar Pyrazole Derivative | H460 | 26.00 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that this compound can significantly reduce inflammation markers.

| Compound | Inhibition (%) | Target |

|---|---|---|

| This compound | 65% at 10 μM | COX-2 |

| Control (Diclofenac) | 70% at 10 μM | COX-2 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Preliminary results indicate that it may possess broad-spectrum antibacterial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including:

- Xia et al. (2022) : Reported significant antitumor activity for pyrazole derivatives with IC50 values as low as 26μM against A549 cell lines .

- Fan et al. (2022) : Found that certain pyrazole derivatives induced autophagy in cancer cells without causing apoptosis, suggesting a unique mechanism for growth inhibition .

- Nature Study (2023) : Highlighted the broad pharmacological profile of pyrazoles, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name |

2-(3-fluorophenyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRGKMYCQHDEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.